(R)-6,7-Dimethoxychroman-4-amine
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4R)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m1/s1 |
InChI Key |
RBBQKLBCVUJGET-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H](CCO2)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)OC |
Origin of Product |
United States |
Synthesis and Stereochemical Considerations of R 6,7 Dimethoxychroman 4 Amine
Established Synthetic Routes for Chroman-4-amine (B2768764) Analogues
The construction of the chroman-4-amine framework is typically achieved through multi-step sequences starting from substituted phenolic compounds. A common precursor for these amines is the corresponding chroman-4-one.
One efficient method for synthesizing chroman-4-one precursors involves a microwave-assisted, base-mediated aldol (B89426) condensation. acs.org For instance, substituted 2'-hydroxyacetophenones can be reacted with appropriate aldehydes in the presence of a base like diisopropylamine (B44863) (DIPA) under microwave irradiation to yield various chroman-4-ones. acs.org The subsequent conversion of the chroman-4-one to the chroman-4-amine is a critical step, often involving reductive amination or the formation of an oxime followed by reduction.
While direct synthetic routes to (R)-6,7-Dimethoxychroman-4-amine are not extensively detailed in public literature, the synthesis of structurally related compounds provides a blueprint. For example, the synthesis of 6,7-dimethoxy-4-anilinoquinolines involves the reaction of 4-chloro-6,7-dimethoxyquinoline (B44214) with various anilines, showcasing a method for introducing a substituted amine group to a pre-formed heterocyclic system. nih.gov Similarly, palladium-catalyzed aminocarbonylation has been used to create a library of chromone-3-carboxamides from 3-iodochromone, demonstrating a versatile method for functionalizing the chromone (B188151) core. acs.org
Enantioselective Synthetic Methodologies for (R)-Configuration
Achieving the specific (R)-configuration at the C4 position of the chroman ring requires sophisticated enantioselective strategies. The field of asymmetric catalysis offers a powerful toolkit for this purpose. acs.org Although methods tailored specifically for this compound are proprietary or less documented, general methodologies for the asymmetric synthesis of chiral amines are widely applicable. acs.orgyale.edu
Key approaches include:
Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, are highly effective for the asymmetric reduction of prochiral enamines or imines, which can be intermediates in the synthesis of chroman-4-amines. acs.org
Catalytic Asymmetric Reductive Amination: This powerful one-pot reaction combines a ketone (e.g., 6,7-dimethoxychroman-4-one) with an ammonia (B1221849) source and a chiral catalyst to directly generate the enantiomerically enriched amine.
Kinetic Resolution: A racemic mixture of 6,7-dimethoxychroman-4-amine can be resolved through catalytic kinetic resolution. This involves using a chiral catalyst to selectively react with one enantiomer, allowing the other (in this case, the R-enantiomer) to be isolated in high enantiomeric purity. nih.gov
Role of Chiral Intermediates and Catalytic Asymmetric Synthesis in Stereochemical Control
The precise control of stereochemistry is the cornerstone of synthesizing enantiopure compounds like this compound. This control is exerted through two primary strategies: the use of chiral auxiliaries/intermediates and catalytic asymmetric synthesis.
Chiral Intermediates: The Ellman lab developed tert-butanesulfinamide as a highly versatile chiral auxiliary for the asymmetric synthesis of amines. yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone (6,7-dimethoxychroman-4-one) forms a chiral N-sulfinyl imine intermediate. Diastereoselective reduction of the C=N bond, followed by acidic removal of the sulfinyl group, yields the desired chiral primary amine with high enantiopurity. yale.edu
Catalytic Asymmetric Synthesis: This is often the more efficient and atom-economical approach. It relies on a small amount of a chiral catalyst to generate large quantities of the enantiomerically pure product. Organocatalysis has emerged as a particularly powerful tool. For instance, bifunctional amine-thiourea or squaramide organocatalysts have been successfully used in the enantioselective synthesis of 2-amino-4H-chromene derivatives, achieving high yields and enantioselectivities. researchgate.net Similarly, cinchona alkaloids like dihydrocuprein have catalyzed the asymmetric addition of nucleophiles to imines, a reaction type central to amine synthesis. researchgate.net Nickel-catalyzed enantioconvergent reactions also provide a pathway, coupling alkylzinc reagents with racemic starting materials to produce a single enantiomer of the product. nih.gov
| Catalyst/Reagent Type | Example | Application | Reference |
| Chiral Auxiliary | tert-Butanesulfinamide | Asymmetric synthesis of a wide variety of chiral amines. | yale.edu |
| Organocatalyst | Bifunctional Amine-Thiourea | Enantioselective synthesis of 2-amino-4H-chromene derivatives. | researchgate.net |
| Organocatalyst | Dihydrocuprein (Alkaloid) | Asymmetric Mannich-type reactions for α-amino ketones. | researchgate.net |
| Transition Metal Catalyst | Chiral Nickel/pybox complex | Enantioconvergent synthesis of protected dialkyl carbinamines. | nih.gov |
| Transition Metal Catalyst | Titanium complex | Catalytic kinetic resolution of N-alkoxy amines. | nih.gov |
Development of Optimized Reaction Conditions and Environmentally Friendly Approaches
Modern synthetic chemistry emphasizes the optimization of reaction conditions for efficiency, safety, and environmental sustainability ("green chemistry"). Microwave-assisted synthesis, as used in the preparation of chroman-4-one precursors, significantly reduces reaction times compared to conventional heating. acs.org
The development of environmentally benign catalytic systems is a key focus. Examples relevant to the synthesis of chroman-amine analogues include:
The use of aqueous hydrogen peroxide as a green and economical oxidant in titanium-catalyzed kinetic resolutions. nih.gov
Employing tetrabutylammonium (B224687) bromide as a catalyst in water or under solvent-free conditions for the synthesis of chromene derivatives, which offers advantages like excellent yields and milder reaction conditions. researchgate.net
The use of solid acid catalysts like Silica Sulfuric Acid (SSA), which are often reusable and eco-friendly, for condensation reactions. researchgate.net
These approaches minimize the use of hazardous solvents and reagents, contributing to a more sustainable synthetic process.
Stereochemical Control and Purity Assessment in the Preparation of this compound
Ensuring the stereochemical integrity of the final this compound product is critical. Stereochemical control is exerted during the enantioselective synthesis step, and the resulting purity must be rigorously assessed.
The primary measure of stereochemical purity is the enantiomeric excess (ee) , which quantifies the excess of one enantiomer over the other. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the ee of a chiral amine.
During synthesis development, spectroscopic methods like ¹H NMR can be used to determine the diastereomeric ratio of intermediates, which can provide an early indication of the success of a stereoselective reaction. acs.org For example, in the synthesis of related chromanones, the diastereomeric mixture of an intermediate was quantified using ¹H NMR spectroscopy. acs.org The final purity of a product is often reported as a percentage, such as the 95% purity listed for the related compound (R)-6-Methoxychroman-4-amine hydrochloride, which encompasses both chemical and stereochemical purity. fluorochem.co.uk
| Method | Purpose | Example Application | Reference |
| Chiral HPLC | Determines enantiomeric excess (ee) of the final product. | Assessing the enantiopurity of amines from asymmetric synthesis. | nih.gov |
| ¹H NMR Spectroscopy | Determines diastereomeric ratio of intermediates. | Analysis of cis/trans isomers in brominated chroman-4-one synthesis. | acs.org |
Derivatization Strategies of the this compound Scaffold for Enhanced Bioactivity
The this compound scaffold serves as a valuable starting point for generating libraries of new chemical entities with potentially enhanced or novel biological activities. Derivatization strategies typically focus on modifying the primary amine or the aromatic ring.
The primary amine at the C4 position is a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. These modifications can profoundly impact the compound's pharmacological properties by altering its polarity, hydrogen bonding capacity, and steric profile, which in turn affects its binding to biological targets.
Structure-activity relationship (SAR) studies on related heterocyclic systems demonstrate the power of this approach. For example, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated as potent inhibitors of the c-Met tyrosine kinase, a target in cancer therapy. nih.gov In another case, structural optimization of pyrimido[5,4-b] nih.govresearchgate.netoxazin-7-one derivatives led to the discovery of potent inhibitors of Tropomyosin receptor kinases (Trks), which are also important cancer targets. nih.gov These studies involve systematically altering substituents on the core structure and evaluating the effect on biological activity, guiding the design of more potent and selective compounds. The modification of natural products, such as the griseofulvin (B1672149) core, to create derivatives with minimized side effects and new applications further illustrates the importance of derivatization. mdpi.com
Pharmacological Investigations of R 6,7 Dimethoxychroman 4 Amine and Its Analogues
Enzyme Inhibition Studies
The core structure of (R)-6,7-Dimethoxychroman-4-amine, the chroman ring system, is a recognized privileged scaffold in medicinal chemistry and has been the subject of numerous studies to determine its inhibitory effects on various enzymes.
The gastric H+/K+-ATPase, or proton pump, is an enzyme responsible for the secretion of gastric acid in the stomach. nih.govdrugs.com It is a primary target for drugs aimed at treating acid-related disorders. nih.govdrugs.com This enzyme, a member of the P-type ATPase family, exchanges cytoplasmic hydronium ions for extracellular potassium ions, a process powered by ATP hydrolysis. nih.gov Proton pump inhibitors (PPIs) act by blocking this final step in acid secretion. nih.gov
While a variety of compounds, including both irreversible inhibitors like omeprazole (B731) and reversible potassium-competitive acid pump antagonists (P-CABs), have been developed to target this enzyme, there is currently no specific research available in the reviewed literature detailing the direct inhibitory activity of this compound or its close analogues on the gastric H+/K+-ATPase. drugs.com However, the study of other complex heterocyclic molecules as H+/K+-ATPase inhibitors, such as 4-(2-butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl)oxybutyric acid (DCPIB), which was found to directly inhibit the proton pump, demonstrates that diverse chemical structures can interact with this enzyme. rsc.org
Cholinesterases (ChEs) and monoamine oxidases (MAOs) are critical enzyme targets in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov MAO-B is particularly relevant as its inhibition can help address the depletion of key neurotransmitters. nih.gov The chroman and chromone (B188151) scaffolds are featured in a number of compounds investigated for these inhibitory activities.
Research has identified chromone derivatives as potent and selective MAO-B inhibitors. rsc.org For instance, a series of C6-benzyloxy substituted chromones showed high binding affinity for human MAO-B. rsc.org A closely related analogue to the subject compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the fungus Daldinia fissa, was identified as a reversible and competitive MAO-B inhibitor. nih.govnih.gov It displayed a four-fold selectivity for MAO-B over MAO-A. nih.govnih.gov Further studies on chromone-hydroxypyridinone hybrids identified a compound, 17d , with selective hMAO-B inhibitory activity. nih.gov The substitution at the C-7 position of the chromone, which corresponds to one of the methoxy (B1213986) groups in this compound, was found to be favorable for MAO-B inhibition. nih.gov
In the area of cholinesterase inhibition, a study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 4k , which features a 4-fluorobenzyloxy group, was a particularly potent competitive inhibitor of BChE. nih.gov This highlights the potential of the amino-chromanone core for interacting with cholinesterases. nih.gov
Table 1: MAO and BChE Inhibition by Chroman and Chromenone Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |
|---|---|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 | 0.896 | Competitive | nih.govnih.gov |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 | - | - | nih.govnih.gov |
| 17d (chromone-hydroxypyridinone hybrid) | hMAO-B | 0.067 | - | - | nih.gov |
| 4k (amino-7,8-dihydro-4H-chromenone) | BChE | 0.65 | 0.55 | Competitive | nih.gov |
The kinome represents a significant class of drug targets, with inhibitors being crucial for treating diseases like cancer. Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are implicated in neurodegenerative disorders and certain cancers. nih.govresearchgate.net The c-Met receptor tyrosine kinase is another important target in oncology. nih.gov
Analogues of this compound have shown significant activity against these kinases. Notably, a series of 6,7-dimethoxy-4-anilinoquinolines were developed as potent inhibitors of c-Met kinase. nih.gov The presence of the 6,7-dimethoxy substitution pattern is a direct structural link to the subject compound. One of the most potent compounds in this series, 12n , exhibited an IC₅₀ value of 0.030 µM against c-Met. nih.gov Similarly, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of the histone methyltransferase G9a, with some quinoline (B57606) analogues showing greater potency than the parent quinazoline (B50416) inhibitors. researchgate.net
The dihydroquinoline core, structurally related to the chroman scaffold, has been identified in a class of dual DYRK1A and CLK1 inhibitors. nih.gov Furthermore, various natural products and their derivatives with different core structures have been identified as DYRK1A and/or CLK1 inhibitors, including harmine (B1663883) and certain flavonoids. nih.govnih.gov
Table 2: Kinase Inhibition by Structurally Related Analogues
| Compound/Series | Target Kinase(s) | IC₅₀ (µM) | Source |
|---|---|---|---|
| 12n (6,7-dimethoxy-4-anilinoquinoline) | c-Met | 0.030 | nih.gov |
| N-propyl dihydroquinoline 1p | hDYRK1A | - (2.5x more potent than 1h ) | nih.gov |
| N-propyl dihydroquinoline 1p | hCLK1 | - (8x more potent than 1h ) | nih.gov |
| Lorecivivint (pan-CLK/DYKR inhibitor) | CLK2 | 0.0058 | researchgate.net |
| Lorecivivint (pan-CLK/DYKR inhibitor) | DYRK1A | 0.0269 | researchgate.net |
| FRTX-02 (DYRK1 inhibitor) | DYRK1A | 0.0029 | researchgate.net |
| FRTX-02 (DYRK1 inhibitor) | DYRK1B | 0.0019 | researchgate.net |
| FRTX-02 (DYRK1 inhibitor) | CLK1 | 0.004 | researchgate.net |
| FRTX-02 (DYRK1 inhibitor) | CLK2 | 0.0037 | researchgate.net |
Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation. researchgate.net While COX-1 is constitutive and has protective functions, COX-2 is inducible and upregulated during inflammatory responses. researchgate.netnih.gov
Although direct studies on the COX inhibitory activity of this compound are not available in the reviewed literature, numerous studies have established the anti-inflammatory properties of the broader chroman, chromone, and chromene families of compounds. nih.govnih.gov For example, new chroman-4-one based 1,2,3-triazole analogues have demonstrated potent anti-inflammatory activities. nih.gov A study of 4H-chromene derivatives also reported very potent anti-inflammatory effects, with some compounds suppressing the production of prostaglandin (B15479496) E2. nih.gov Additionally, a phenanthrene (B1679779) analogue with a 6,7-dihydroxy-2,4-dimethoxy substitution pattern has been studied for its ability to modulate the NF-κB/COX-2 signaling pathway. nih.gov Given that anti-inflammatory activity is often mediated through COX inhibition, these findings suggest that the chroman scaffold warrants investigation for potential effects on COX enzymes.
Receptor Binding and Modulation
The cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of inflammation, and their corresponding receptors, IL-1R and TNF-R, are key therapeutic targets. nih.gov The binding of these cytokines to their receptors triggers downstream signaling cascades, such as the NF-κB pathway, that drive inflammatory responses. nih.govrsc.org
There is significant evidence that chroman and chromene derivatives can modulate TNF-α-mediated pathways. A series of novel chroman derivatives were synthesized and screened for their ability to inhibit the TNF-α-induced expression of the intercellular adhesion molecule-1 (ICAM-1), a key event in the inflammatory cascade. nih.govnih.gov One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) , was found to be a potent inhibitor of this process with an IC₅₀ of 15 µM. nih.gov Another study described a novel series of chromene-based compounds that inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α from human peripheral blood mononuclear cells and also inhibit NF-κB mediated transcription. rsc.org Furthermore, certain 4H-chromene derivatives have been shown to powerfully inhibit the production of TNF-α-induced nitric oxide. nih.gov
While direct modulation of the IL-1R by chroman derivatives is less documented in the reviewed literature, the established anti-inflammatory properties and the ability to interfere with downstream signaling pathways like NF-κB suggest a potential area for future research. nih.govrsc.org
Modulation of Cardiac Muscle Thin Filament Function and Troponin I Phosphorylation
The phosphorylation of cardiac troponin I (cTnI) is a key event in the heart's response to stimuli, leading to a decrease in the myofilament's sensitivity to calcium and an increased rate of muscle relaxation. encyclopedia.pubnih.gov This process is crucial for normal cardiac function. However, certain mutations in thin filament proteins that cause cardiomyopathy can disrupt the relationship between cTnI phosphorylation and calcium sensitivity. nih.gov
Research into small molecules that can modulate this pathway has identified analogues of this compound as having significant effects. Specifically, the compound 5,7-dimethoxychroman-3-yl 4-methoxybenzoate has been shown to have a unique and opposite effect on mutant cardiac muscle thin filaments compared to other potential therapeutic molecules. nih.gov In cases of cardiomyopathy-causing mutations, this compound causes the Ca²⁺ sensitivity of the mutant thin filament to increase when cTnI is phosphorylated. nih.gov
Molecular dynamics simulations suggest this distinct effect is due to a novel binding interaction. The compound appears to favor a binding region between the extreme N-terminus of cardiac troponin C and the switch peptide of cTnI. nih.gov This interaction leads to unique changes in troponin dynamics that are independent of the phosphorylation state, unlike the effects observed with the mutation alone or with other recoupling agents. nih.gov
Other Relevant Receptor Interactions (e.g., glucagon-like peptide 1, dipeptidyl peptidase-IV, peroxisome proliferator receptor gamma, Alpha glucosidase, phosphatidylinositol 3-kinase)
Analogues of this compound have been investigated for their interactions with a variety of receptors and enzymes involved in metabolic and signaling pathways.
Dipeptidyl Peptidase-IV (DPP-IV) and Alpha-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. DPP-IV inactivates incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1), which enhance insulin (B600854) secretion. nih.gov Flavonoids, which share structural similarities with the chroman backbone, have been shown to inhibit both α-glucosidase and DPP-IV. nih.govresearchgate.net The presence of hydroxyl groups on the flavonoid skeleton is important for this activity. nih.govresearchgate.net Furthermore, the introduction of a methoxy group at the C4′ position of flavonoids has been noted to enhance α-glucosidase inhibitory activity. mdpi.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARs are transcription factors that regulate lipid and glucose metabolism. encyclopedia.pub An isoflavone (B191592) analogue, 4',6-Dimethoxyisoflavone-7-O-β-D-glucopyranoside (wistin) , has been identified as an agonist for PPARα and has previously been reported to activate PPARγ. encyclopedia.pub Flavonols with methoxy groups, particularly at the C3 position, have been found to more strongly increase triglyceride accumulation, a marker of adipogenesis regulated by PPARγ. encyclopedia.pub
Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is a critical signaling cascade involved in cell growth and proliferation. In the context of cancer, new series of 4,6-disubstituted quinazoline derivatives, which are bioisosteres of the quinoline ring system, have been designed as PI3K inhibitors. nih.gov This was achieved by replacing the imidazo[4,5-c]quinolin-2-one skeleton of a known inhibitor with a quinazoline moiety. nih.gov
Other Receptors: Dimethoxy-substituted quinazoline analogues have been synthesized and evaluated as antagonists for α1-adrenergic and angiotensin II (AII) receptors, which are involved in blood pressure regulation. nih.gov One compound from the series showed potent and balanced antagonistic activity on both receptors in rat aortic strips and was found to be equipotent to losartan (B1675146) in in vivo experiments. nih.gov
Broader Biological Activities in Preclinical Models (In Vitro and In Vivo Non-human)
Anti-inflammatory Efficacy and Underlying Mechanisms
Analogues featuring the dimethoxy substitution pattern have demonstrated significant anti-inflammatory properties through various mechanisms of action in preclinical models.
A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and showed good to potent anti-inflammatory activity, with the most active compound exhibiting an IC₅₀ value of 1.772 µg/ml in a protein denaturation assay. derpharmachemica.com The therapeutic effects of such non-steroidal anti-inflammatory agents are often attributed to the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.com
Other dimethoxy-substituted compounds have been shown to modulate key inflammatory pathways. 6,7-dihydroxy-2,4-dimethoxyphenanthrene , for instance, was found to inhibit the NF-κB/COX-2 signaling pathway, reducing the levels of inflammatory factors like tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8) in an inflammatory cell model. nih.gov Similarly, 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP) decreased the expression of iNOS, COX-2, and proinflammatory cytokines by inhibiting the nuclear factor-κB (NF-κB) pathway. researchgate.net Methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans also showed a significant role in inhibiting the NF-κB pathway and restoring normal levels of reactive oxygen species (ROS) and nitric oxide (NO) after activation by lipopolysaccharide (LPS). cnr.it
The anti-inflammatory effects are often linked to the modulation of pro-inflammatory cytokines and mediators. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives reversed elevated levels of IL-1β, IL-6, TNF-α, interferon-γ, prostaglandin E2 (PGE2), COX-2, and NF-κB in stimulated macrophage cells. nih.gov Likewise, 8-methoxy-purine-2,6-dione derivatives exhibited significant anti-inflammatory activity, which may result from their ability to lower TNF-α levels. core.ac.uk
| Compound Analogue | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Protein Denaturation (COX Inhibition) | IC₅₀ = 1.772 µg/ml for the most active compound. | derpharmachemica.com |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | NF-κB/COX-2 Pathway | Inhibited TNF-α and IL-8 expression. | nih.gov |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | NF-κB Pathway | Decreased iNOS, COX-2, and proinflammatory cytokine expression. | researchgate.net |
| Methoxy-2,3-diaryl-2,3-dihydrobenzofurans | NF-κB Pathway | Inhibited NF-κB and restored normal ROS/NO levels. | cnr.it |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene | NRF2 Activation | Reversed elevated levels of multiple pro-inflammatory cytokines and mediators (IL-1β, IL-6, TNF-α, PGE2, COX-2). | nih.gov |
Anticancer Potential and Antiproliferative Mechanisms
The dimethoxy-substituted heterocyclic scaffold is a recurring feature in compounds investigated for anticancer activity. Quinoline and quinazoline derivatives, in particular, have been extensively studied as potential antitumor agents. globalresearchonline.netnih.gov
A significant mechanism of action for these compounds is the inhibition of topoisomerase I (TOP1), an enzyme overexpressed in rapidly dividing cancer cells. globalresearchonline.net A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were developed as potent TOP1 inhibitors. globalresearchonline.net These compounds act by stabilizing the TOP1-DNA cleavage complexes, which hinders DNA rejoining and leads to cancer cell death. globalresearchonline.net One of the most potent compounds in this series, featuring a p-substituted phenyl group at C2 and a propyl linker at C4, demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines, with particular potency against colon cancer, leukemia, and melanoma cells. globalresearchonline.net
Another important target is the inhibition of protein kinases. ekb.eg Analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline are extremely potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with the diethoxy derivative being one of the most potent inhibitors reported (IC₅₀ of 0.006 nM). acs.org Furthermore, 2,4-diamino-6,7-dimethoxyquinazoline (B29095) analogues have been identified as inhibitors of the protein lysine (B10760008) methyltransferase G9a, which is overexpressed in many cancers. nih.govnih.gov
Other mechanisms include the induction of cell cycle arrest and apoptosis. The antidiabetic compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) was also found to suppress the growth of breast carcinoma cells by inducing G1 phase cell cycle arrest, oxidative stress, and apoptosis. nih.gov Methoxyflavone analogues have also shown cytotoxic effects on breast cancer cell lines, with the C6,7-dimethoxy group identified as a key feature for potent activity. mdpi.com
| Compound Analogue | Mechanism/Target | Cell Lines | Potency (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline | Topoisomerase I Inhibition | NCI-60 Panel | Full panel GI₅₀ MG-MID 1.26 µM | globalresearchonline.net |
| Colon Cancer | GI₅₀ MG-MID 0.875 µM | globalresearchonline.net | ||
| Leukemia | GI₅₀ MG-MID 0.904 µM | globalresearchonline.net | ||
| Melanoma | GI₅₀ MG-MID 0.926 µM | globalresearchonline.net | ||
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase Inhibition | Enzymatic Assay | IC₅₀ = 0.006 nM | acs.org |
| 2,4-diamino-6,7-dimethoxyquinazoline | G9a Methyltransferase Inhibition | Enzymatic Assay | Potent inhibition | nih.govnih.gov |
| 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione | Induction of Apoptosis & G1 Arrest | Breast Carcinoma Cells | Effective suppression of growth | nih.gov |
Antidiabetic Activity
Several analogues containing methoxy groups have shown potential as antidiabetic agents by targeting key enzymes involved in glucose metabolism. nih.govresearchgate.net The primary mechanisms observed are the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the intestine. nih.gov Delaying carbohydrate digestion is a key strategy for managing post-meal blood glucose levels.
Flavonoids, which are structurally related to chromans, have been shown to inhibit α-glucosidase. nih.govresearchgate.net The presence and configuration of hydroxyl groups on the flavonoid structure are important for this activity, but methoxy substitutions also play a role. nih.govresearchgate.net Specifically, the introduction of a methoxy group at the C4′ position of flavonoids can enhance their α-glucosidase inhibitory activity. mdpi.com A polyherbal formulation containing Hordeum vulgare, which has primary phenolics with methoxy substitutions, demonstrated an IC₅₀ of 36.16 µg/mL for α-glucosidase inhibition. nih.gov
Another target is dipeptidyl peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones, which are crucial for glucose-dependent insulin secretion. nih.gov Flavonoids have also been reported to inhibit DPP-IV, with the C2–C3 double bond and C-4 ketonic group being important structural features for this bioactivity. nih.gov
Furthermore, the compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) , initially isolated from the roots of Averrhoa carambola L., was found to have hypoglycemic and anti-lipid peroxidative effects in diabetic mice, indicating a direct impact on blood glucose regulation. nih.gov
Antimicrobial and Antifungal Spectrum
Heterocyclic compounds containing the chroman, quinoline, and related scaffolds, especially those with amino and methoxy substitutions, have been evaluated for their antimicrobial and antifungal properties. nih.govresearchgate.net
7-hydroxy-4',6-dimethoxy-isoflavone , an analogue isolated from Myroxylon peruiferum, has demonstrated both antibacterial and antifungal activity. scielo.br It was effective against Gram-positive bacteria, particularly of the genus Staphylococcus, and dermatophyte fungi of the genus Trichophyton, with Minimum Inhibitory Concentrations (MIC) ranging from 156 to 2000 µg/mL. scielo.br
Another methoxy-containing analogue, 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin , showed broad-spectrum antibacterial activity. jmchemsci.com It produced significant zones of inhibition (ranging from 15 to 22 mm) against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris) and the Gram-positive bacterium Staphylococcus aureus. jmchemsci.com This compound also exhibited strong inhibitory action against the fungi Aspergillus niger and Candida albicans. jmchemsci.com
In other studies, 6-arylamino-4,7-dioxobenzothiazoles were synthesized and showed more potent antifungal activity against Candida species and Aspergillus niger than their arylthio counterparts, suggesting the amino linkage is crucial for activity. nih.gov Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones have also been identified as having antibacterial activity, efficiently eradicating Methicillin-resistant Staphylococcus aureus (MRSA) infection in a zebrafish model. chemrxiv.org
| Compound Analogue | Activity | Tested Organisms | Key Findings | Reference |
|---|---|---|---|---|
| 7-hydroxy-4',6-dimethoxy-isoflavone | Antibacterial & Antifungal | Staphylococcus sp., Trichophyton sp. | MIC: 156-2000 µg/mL | scielo.br |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Antibacterial & Antifungal | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, A. niger, C. albicans | Inhibition zones: 15-22 mm | jmchemsci.com |
| 6-arylamino-4,7-dioxobenzothiazoles | Antifungal | Candida sp., Aspergillus niger | Arylamino derivatives were most potent. | nih.gov |
| Thiazolohydrazinylidene-chroman-2,4-dione complex | Antibacterial | MRSA (in vivo) | Eradicated infection at 500-520 ng/mL. | chemrxiv.org |
Antiangiogenic and Antimetastatic Effects
While direct studies on the antiangiogenic and antimetastatic properties of this compound are not extensively documented in publicly available literature, research on structurally related compounds, particularly those containing the 6,7-dimethoxy moiety, suggests a potential role in the modulation of angiogenesis and metastasis. The 6,7-dimethoxy substitution pattern on a heterocyclic ring is a recurring feature in various compounds investigated for their anticancer activities.
Investigations into analogues such as 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448) have underscored the significance of the 6,7-dimethoxy group for its biological activity. nih.gov A systematic modification of this coumarin (B35378) derivative revealed that the dimethoxy functionality is an important contributor to its antiangiogenic effects. nih.gov Further studies on other heterocyclic systems have reinforced this observation. For instance, a series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-angiogenic potential. These compounds demonstrated notable antitumor and anti-angiogenic effects in preclinical models.
The antimetastatic potential of compounds with a chromene scaffold, which is closely related to the chroman structure of this compound, has also been reported. A study on a series of 4H-chromene derivatives identified their potential as antimetastatic cancer agents that target the c-Jun N-terminal kinase (JNK) pathway. One of the lead compounds from this series significantly downregulated JNK and the metastasis-promoting enzyme, matrix metalloproteinase-1 (MMP-1), in an in vivo model of epithelial cancer.
The following table summarizes the findings on the antiangiogenic and antimetastatic effects of various analogues of this compound.
| Compound Class/Derivative | Key Findings |
| 4-Senecioyloxymethyl-6,7-dimethoxycoumarin | The 6,7-dimethoxy moiety is crucial for its antiangiogenic bioactivity. nih.gov |
| 4-Anilino-6,7-dimethoxy quinazoline derivatives | Exhibit significant antitumor and anti-angiogenic effects in preclinical models. |
| 4H-Chromene derivatives | Show potential as antimetastatic agents by targeting the JNK pathway and reducing MMP-1 expression. |
These findings collectively suggest that the 6,7-dimethoxychroman scaffold, as present in this compound, is a promising pharmacophore for the development of novel antiangiogenic and antimetastatic agents. The recurring importance of the 6,7-dimethoxy substitution across different heterocyclic systems points towards its potential role in the interaction with biological targets involved in cancer progression. However, further direct experimental evaluation of this compound is necessary to confirm and delineate its specific activities in these pathways.
Role as Antibiotic Adjuvants against Multidrug-Resistant Bacteria
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of new therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics, particularly against resistant strains. While research into this compound as an antibiotic adjuvant is in its nascent stages, studies on related chroman and chromene derivatives have highlighted their potential in combating MDR bacteria.
Several chromene and chroman-4-one derivatives have demonstrated intrinsic antibacterial activity against a range of pathogens, including resistant strains. For example, halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.gov Similarly, various spiropyrrolidines that incorporate a chroman-4-one scaffold have been synthesized and evaluated for their antimicrobial properties, with some showing moderate to excellent activity against pathogenic microbes. mdpi.com
More directly related to an adjuvant role, recent research has unveiled that certain chroman derivatives can restore the effectiveness of conventional antibiotics against resistant bacteria. A study on novel N-(chroman-3-yl) benzamide (B126) compounds revealed their potent antimicrobial activity against MRSA. flintbox.com Crucially, when these compounds were combined with standard antibiotics to which MRSA had developed resistance, they were found to restore the antibiotics' efficacy. flintbox.com This synergistic effect suggests that these chroman derivatives act as adjuvants, potentially by disrupting resistance mechanisms in the bacteria. flintbox.com
The table below presents a summary of the antibacterial and antibiotic adjuvant activities of chroman analogues.
| Compound Class/Derivative | Activity | Key Findings |
| Halogenated 3-nitro-2H-chromenes | Intrinsic Antibacterial | Potent activity against multidrug-resistant S. aureus and S. epidermidis. nih.gov |
| Spiropyrrolidines with a chroman-4-one scaffold | Intrinsic Antimicrobial | Moderate to excellent activity against various pathogenic microbes. mdpi.com |
| N-(chroman-3-yl) benzamide derivatives | Antibiotic Adjuvant | Restore the efficacy of standard antibiotics against resistant strains of S. aureus (MRSA). flintbox.com |
These findings indicate that the chroman scaffold, as found in this compound, is a valuable template for the development of new agents to combat antibiotic resistance. While the intrinsic antibacterial activity of this class of compounds is noteworthy, their potential to act as adjuvants and rejuvenate the existing antibiotic arsenal (B13267) represents a particularly promising avenue for future research. Further investigation is warranted to determine if this compound itself possesses similar synergistic properties.
Structure Activity Relationship Sar Studies of Chroman 4 Amine Scaffolds
Influence of Substituent Effects on Biological Activity
Substituents on the aromatic ring of the chroman scaffold are crucial for biological activity. acs.org For instance, unsubstituted 2-pentylchroman-4-one shows no inhibitory activity, highlighting the necessity of aromatic substituents. acs.org The electronic nature of these substituents can dramatically alter potency. acs.org
The placement and character of methoxy (B1213986) groups on the chroman scaffold significantly influence the efficacy and selectivity of these compounds. Research indicates that the presence of a methoxy group at the C7 position of the A ring in flavonoids, a class of compounds that includes the chroman structure, can enhance anti-inflammatory activity. mdpi.com This is further supported by findings that methoxy groups at both the C5 and C7 positions contribute to this effect. mdpi.com In some cases, O-alkyl groups can even improve antioxidant activity compared to the parent compound. researchgate.net
The substitution pattern of methoxy groups on attached phenyl rings also plays a critical role. For example, a 3,5-dimethoxyphenyl substitution has been identified as a key feature in a potent cytotoxic compound, CXL017. researchgate.net
In the context of chroman-4-amines, the amine group is a key feature for their activity against neurodegenerative diseases. researchgate.net The specific nature and substitution of the amine can significantly affect its interaction with target enzymes. For example, in a series of icariside II derivatives, the introduction of different terminal amine substituents on a 7-O-alkylamino chain markedly affected their antitumor activities. nih.gov
The introduction of halogens and other substituents onto the chroman scaffold has been shown to modulate biological activity. Halogenated aryl groups can lead to superior activity compared to unsubstituted rings. nih.gov For instance, dichloro-substituted aryl groups attached to a sulfanilamide (B372717) scaffold demonstrated the greatest potency and antiproliferative effects. nih.gov This suggests that lipophilic, electron-withdrawing substituents of moderate size, like halogens, are beneficial for activity. nih.gov
The nature of other substitutions also plays a significant role. In a study of chroman-4-one derivatives, it was found that electron-poor compounds were generally more potent inhibitors than electron-rich ones. acs.org The length and branching of alkyl chains attached to the scaffold can also impact activity. For example, a pentyl group was found to be more optimal than propyl or heptyl groups in one study. acs.org Bulky groups directly connected to the ring system were found to diminish inhibitory effects. acs.org
Stereochemical Impact on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound influence on the pharmacological properties of drugs. ijpsjournal.com This is particularly true for chiral compounds that exist as enantiomers (mirror-image isomers).
The (R)- and (S)-enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. ijpsjournal.com For example, the (S)-enantiomer of the antidepressant citalopram, known as escitalopram, is at least twice as potent as the racemic mixture. ijpsjournal.com In the context of chroman-4-one derivatives, one study found that the (-)-enantiomer (likely the S-configuration) was a more potent inhibitor (IC₅₀ = 1.5 μM) than the (+)-enantiomer (likely the R-configuration) (IC₅₀ = 4.5 μM), although the difference was slight. acs.org In another instance, human UDP-glucuronosyltransferases displayed high levels of stereoselectivity, favoring the conjugation of (R)-enantiomers over their (S)-counterparts. researchgate.net
Table 1: Comparative Inhibitory Activity of Chroman-4-one Enantiomers
| Enantiomer | Configuration | IC₅₀ (μM) |
| (-)-1a | S (likely) | 1.5 |
| (+)-1a | R (likely) | 4.5 |
Data sourced from a study on SIRT2 inhibitory activity. acs.org
The specific three-dimensional shape of a ligand is crucial for its interaction with a biological target. nih.gov Hydrogen bonds, which are directionally specific, are key contributors to the specificity of these interactions. unina.it The spatial arrangement of functional groups, determined by the molecule's stereochemistry, dictates how well a ligand can fit into the binding site of a receptor or enzyme. researchgate.net This stereospecificity is fundamental to the "lock and key" or "induced fit" models of ligand-receptor binding. Even small changes in the orientation of a functional group due to stereochemistry can significantly impact binding affinity and, consequently, biological activity. acs.org
Structure-Mechanism Correlations and Determinants of Biological Effect
The biological activity of chroman-4-amine (B2768764) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. Key structural determinants have been identified that govern the mechanism of action and the ultimate biological effect of these compounds.
One of the most critical features is the stereochemistry at the C4 position . The (R)-enantiomer of 6,7-dimethoxychroman-4-amine has been shown to be crucial for its activity at certain receptors. This stereoselectivity implies a specific and constrained binding pocket in the target protein, where only one enantiomer can achieve the optimal orientation for interaction.
The dimethoxy substitution pattern on the aromatic ring at positions 6 and 7 is another vital determinant of biological activity. These methoxy groups can influence the molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding, all of which are critical for receptor binding and activation.
Furthermore, modifications to the primary amine at the C4 position have been shown to significantly impact the biological profile. N-alkylation, for instance, can alter the compound's affinity and selectivity for different receptor subtypes. This suggests that the amine group plays a pivotal role in forming key interactions, such as salt bridges, with acidic amino acid residues within the receptor's binding site.
Ligand-Target Interaction Analysis through SAR Elucidation
The elucidation of SAR provides profound insights into how chroman-4-amine derivatives interact with their biological targets at a molecular level. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can map the key interaction points within the receptor's binding pocket.
For chroman-4-amine derivatives targeting dopamine (B1211576) receptors, several key interactions have been proposed based on SAR studies and molecular modeling. The protonated amine of the ligand is believed to form a crucial ionic bond with a conserved aspartic acid residue in transmembrane domain 3 (TM3) of the dopamine receptor.
The following table summarizes the hypothetical interactions between key functionalities of the (R)-6,7-Dimethoxychroman-4-amine scaffold and a generic dopamine receptor binding site, based on established principles of ligand-receptor interactions.
| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction |
| Primary Amine (at C4) | Aspartic Acid (in TM3) | Ionic Bond (Salt Bridge) |
| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |
| Methoxy Groups (at C6 & C7) | Serine, Threonine | Hydrogen Bonding (as acceptor) |
| Chroman Oxygen | Polar Amino Acids | Hydrogen Bonding (as acceptor) |
It is the culmination of these and other subtle interactions that dictates the affinity and efficacy of this compound and its analogs at their target receptors. The differences in binding interactions between closely related scaffolds, such as chromanoisoquinolines and dihydrexidine, emphasize the profound impact of minor structural and conformational changes on receptor recognition and function. nih.gov
Computational and in Silico Studies of R 6,7 Dimethoxychroman 4 Amine and Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as a chroman-4-amine (B2768764) derivative, and its target protein at the atomic level.
Molecular docking studies on chroman-4-amine and related chroman-4-one scaffolds have been instrumental in predicting their binding affinities and elucidating their modes of interaction with various protein targets. For instance, research on gem-dimethylchroman-4-amine derivatives has identified them as inhibitors of equine butyrylcholinesterase (eqBuChE), an enzyme relevant to Alzheimer's disease. core.ac.uk Docking simulations for these compounds revealed that their binding affinity is influenced by substitutions on the chroman ring. core.ac.uk
Table 1: Examples of Predicted Binding Affinities for Chroman Derivatives against Various Protein Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| 1,3,4-Oxadiazole-Chromanone Hybrids | Cyclin-Dependent Kinase-2 (CDK-2) | -10.654 | researchgate.net |
| 4-Aryl-4H-Chromene Derivatives | Cyclin-Dependent Kinase-2 (CDK-2) | -9.180 | japsonline.com |
| 4H-Chromone-tetrahydropyrimidine Hybrids | Bcr-Abl Oncogene | -10.16 | nih.gov |
| Spiroquinoxalinopyrrolidine-Chromanone Hybrids | Acetylcholinesterase (AChE) | -93.5 (MM-PBSA, kcal/mol) | nih.gov |
This table presents data for structurally related chroman and chromone (B188151) derivatives to illustrate the application of molecular docking in predicting binding affinities. The specific binding affinity of (R)-6,7-Dimethoxychroman-4-amine would depend on its specific target protein.
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. For chroman-based compounds, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.
In studies of spiro-hybrid compounds containing a chromanone moiety targeting cholinesterases, docking results have shown important interactions with key residues in the enzyme's active site. nih.gov For triazolopiperazine analogues targeting the DPP-4 enzyme, docking studies identified favorable contacts with catalytically significant amino acid residues, including HIS740, SER630, ASN710, and GLU205. jmchemsci.com Similarly, in silico investigations of natural product inhibitors against S. aureus Sortase A revealed that the most effective compounds form multiple hydrogen bonds and pi-stacking interactions with conserved residues such as His120, Cys184, and Trp194, which are crucial for stabilizing the ligand within the active site. acs.org It is hypothesized that the 6,7-dimethoxy groups and the 4-amino group of this compound would be critical in forming specific hydrogen bonds and other interactions with polar and aromatic residues, thereby anchoring the molecule within the binding pocket of its target protein.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique complements the static picture provided by molecular docking by offering insights into the conformational dynamics of the protein-ligand complex and the stability of their interactions.
MD simulations are employed to assess the stability of the complex formed between a ligand and its protein target. By simulating the system over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. nih.gov
For example, MD simulations performed on 4H-chromone derivatives complexed with the Bcr-Abl oncogene for up to 20 nanoseconds helped to confirm the stability of the ligand-protein interactions predicted by docking. nih.gov In another study on spiro-hybrid chromanones, MD simulations showed that the synthesized derivatives formed more stable complexes with acetylcholinesterase compared to the standard drug galantamine, as evidenced by stable RMSD values and better binding energies calculated via the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. nih.gov
Beyond stability, MD simulations offer dynamic insights into the nature of protein-ligand interactions. Analysis of the simulation trajectory can reveal the persistence of specific hydrogen bonds, changes in protein conformation upon ligand binding, and the role of water molecules in mediating interactions. mdpi.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding, indicating regions that are important for the interaction. nih.gov
For instance, MD simulations of chalcone-thiazole derivatives targeting DNA gyrase B provided detailed insights into the key binding interactions responsible for the inhibitory activity and confirmed the stable binding of the lead compound within the active site. rsc.org These dynamic studies are crucial for understanding the allosteric effects and conformational changes that may be induced by the binding of a ligand like this compound, providing a more complete picture of its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov
Theoretical Prediction of Biological Activities (e.g., Anti-inflammatory, Antiproliferative)
In silico methods are widely used to forecast the pharmacological effects of chemical compounds. These predictions are based on the compound's structure and its interactions with biological targets. For derivatives of the chroman scaffold, computational studies have suggested significant potential as both anti-inflammatory and antiproliferative agents.
Anti-inflammatory Activity:
Chronic inflammation is a key factor in numerous diseases, and key mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukins are prime targets for therapeutic intervention. utm.my In silico molecular docking studies have been performed on chroman-related structures to predict their anti-inflammatory potential. For instance, a study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one, a compound sharing the 6,7-dimethoxy substitution, investigated its potential as an inhibitor of the Interleukin-1 receptor (IL-1R) and TNF-α receptor (TNF-R). utm.my The molecular docking analysis indicated good binding affinities and identified crucial interactions with amino acid residues in the receptor binding sites, suggesting that the compound could effectively modulate inflammation-related pathways. utm.my
Other research has focused on 4-phenyl-4H-chromene analogues, evaluating their in silico anti-inflammatory activity against the TNF-α receptor. globalresearchonline.net While the docking scores were lower than the standard drug ibuprofen, the results indicated that these derivatives possess anti-inflammatory potential. globalresearchonline.net The Prediction of Activity Spectra for Substances (PASS) tool has also been employed for chromone derivatives, revealing predictions for various pharmacological effects, including anti-inflammatory activity. nih.govnih.gov
Antiproliferative Activity:
The chroman and chromene scaffolds are recognized as attractive templates for developing potential anticancer agents. globalresearchonline.net Computational studies have explored their utility against various cancer-related targets.
One significant area of investigation involves the inhibition of Programmed death-ligand 1 (PD-L1), a crucial target in cancer immunotherapy. A novel class of chroman-like small-molecule PD-L1 inhibitors was developed, and computational analyses were key to their refinement. acs.orgnih.gov Molecular dynamics simulations and binding free energy calculations predicted that the (R)-enantiomer of a lead compound, (R)-C27, possessed superior PD-1/PD-L1 inhibitory activity compared to its (S)-enantiomer, a finding later corroborated by experimental bioassays. acs.orgnih.gov
In another study, 4-aryl-4H-chromene derivatives were designed and evaluated in silico as potential inhibitors of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle and a target for breast cancer therapy. japsonline.com Based on favorable docking scores and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thirteen compounds were selected for synthesis and further testing. japsonline.com Similarly, 4-phenyl-4H-chromene derivatives have been computationally screened against estrogen and tubulin receptors, which are established targets in breast cancer treatment. globalresearchonline.net
The table below summarizes the findings from various in silico studies on chroman and chromene derivatives, highlighting the predicted biological activities and their molecular targets.
| Compound Class | Predicted Biological Activity | Computational Method | Predicted Molecular Target |
| Chroman-like derivatives | Antiproliferative (PD-1/PD-L1 Inhibition) | Molecular Dynamics, Binding Free Energy Calculation | Programmed Death-Ligand 1 (PD-L1) acs.orgnih.gov |
| 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | Anti-inflammatory | Molecular Docking | Interleukin-1 Receptor (IL-1R), TNF-α Receptor (TNF-R) utm.my |
| 4-aryl-4H-chromene derivatives | Antiproliferative (Breast Cancer) | Molecular Docking, ADMET Prediction | Cyclin-Dependent Kinase 2 (CDK-2) japsonline.com |
| 4-phenyl-4H-chromene derivatives | Anticancer, Anti-inflammatory | Molecular Docking | Estrogen Receptors, Tubulin Receptors, TNF-α Receptor globalresearchonline.net |
| 3-formyl chromone derivatives | Various, including Insulin (B600854) and HIF1A expression inhibition | PASS Prediction, Molecular Docking | Aldehyde Oxidase, Insulin-Degrading Enzyme (IDE), HIF-α nih.gov |
Virtual Screening and Lead Optimization Strategies based on In Silico Methods
Virtual screening and computational lead optimization are powerful strategies to accelerate the discovery of new drugs by identifying promising candidates from large compound libraries and refining their structures for improved efficacy and pharmacokinetic properties. researchgate.netfrontiersin.org
Virtual Screening:
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as pharmacophore modeling and similarity searching, use the structural information of known active compounds to find new ones. nih.govmdpi.com Structure-based methods, primarily molecular docking, rely on the 3D structure of the biological target to predict how different molecules might bind. nih.govacs.org
For chroman-related scaffolds, virtual screening has been employed to identify new potential inhibitors for various therapeutic targets. A consensus virtual screening protocol, combining molecular similarity, docking, pharmacophore modeling, and ADMET prediction, was developed to find new inhibitors of the tubulin-microtubule system from a database of natural products. nih.gov This multi-step process helps to prioritize selections and reduce false positives. nih.gov Similarly, virtual screening of regulated chemicals has been used to identify potential dual inhibitors of caspase-1 and TNF-alpha for anti-inflammatory therapy, demonstrating the power of repurposing existing compounds for new indications through in silico approaches. nih.gov
Lead Optimization:
Once a "hit" compound is identified, in silico lead optimization strategies are used to modify its structure to enhance its binding affinity, selectivity, and drug-like properties. nih.gov This process often involves fragment-based drug discovery (FBDD) strategies like fragment growing, linking, or merging. researchgate.netfrontiersin.org
For chroman derivatives, computational tools have been central to lead optimization. In the development of PD-L1 inhibitors, a "ring-close" strategy was used for conformational restriction, leading to a compound with superior activity. acs.orgnih.gov Molecular dynamics simulations were crucial in understanding the binding modes and confirming the stability of the optimized compounds within the target's active site. acs.orgnih.govnih.gov Quantitative structure-activity relationship (QSAR) models are also vital, as they can predict the activity of newly designed analogs, guiding the synthesis of the most promising candidates. nih.govnih.gov For example, a genetic algorithm was used to generate thousands of analogs of hit compounds targeting the mitotic kinesin Eg5, which were then screened using a QSAR model to identify candidates with the highest predicted potency. nih.gov
The table below outlines common in silico strategies used in the virtual screening and lead optimization of drug candidates, including those applicable to the chroman scaffold.
| Strategy | Description | Application in Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, estimating binding affinity. | Used in virtual screening to rank compounds and in lead optimization to guide structural modifications. globalresearchonline.netjapsonline.comnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used to screen large databases for molecules matching the pharmacophore of known active compounds. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand the stability of ligand-protein complexes. | Used to validate docking results and assess the stability of optimized lead compounds in the target's binding site. acs.orgnih.govacs.org |
| QSAR Modeling | Relates the chemical structure of compounds to their biological activity using statistical methods. | Predicts the activity of new analogs during lead optimization, prioritizing synthesis efforts. nih.govnih.gov |
| ADMET Prediction | Computationally estimates the absorption, distribution, metabolism, excretion, and toxicity properties of a compound. | Helps to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. japsonline.comnih.gov |
Metabolic Pathways and Metabolite Profiling of Chroman 4 Amine Derivatives
The metabolic fate of chroman-4-amine (B2768764) derivatives, including the specific compound (R)-6,7-Dimethoxychroman-4-amine, is a critical area of investigation in drug discovery and development. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) provides essential insights into their potential efficacy, safety, and duration of action.
Conclusion
Future research will likely continue to leverage the unique structural and chemical properties of (R)-6,7-Dimethoxychroman-4-amine to design and synthesize novel therapeutic agents with improved efficacy and selectivity. As our understanding of disease pathways and drug-target interactions grows, the demand for such well-defined and versatile chemical building blocks will undoubtedly increase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
